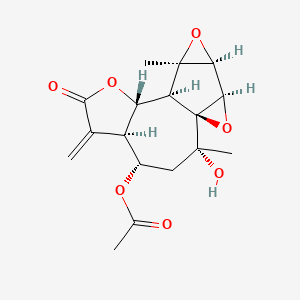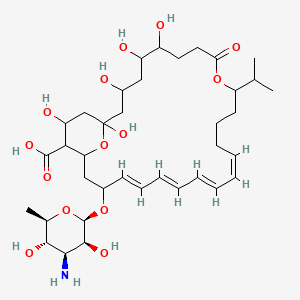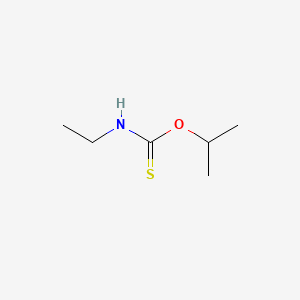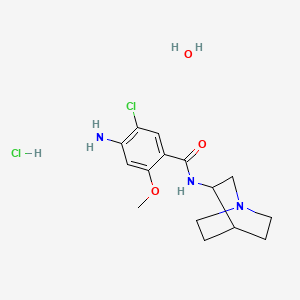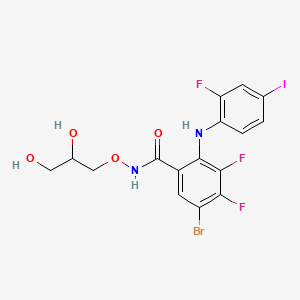
Pd318088
Descripción general
Descripción
PD318088 is a potent, allosteric, and non-ATP competitive MEK1/2 inhibitor . It’s an analog of PD184352 . PD318088 binds simultaneously with ATP in a region of the MEK1 active site that is adjacent to the ATP-binding site .
Molecular Structure Analysis
The molecular formula of PD318088 is C16H13BrF3IN2O4 . The InChI code is 1S/C16H13BrF3IN2O4/c17-10-4-9 (16 (26)23-27-6-8 (25)5-24)15 (14 (20)13 (10)19)22-12-2-1-7 (21)3-11 (12)18/h1-4,8,22,24-25H,5-6H2, (H,23,26) .
Chemical Reactions Analysis
PD318088 is a non-ATP competitive allosteric MEK1/2 inhibitor . It binds simultaneously with ATP in a region of the MEK1 active site that is adjacent to the ATP-binding site .
Physical And Chemical Properties Analysis
PD318088 has a molecular weight of 561.09 . It is a solid substance .
Aplicaciones Científicas De Investigación
Cancer Research: MEK Inhibition
PD318088 is a potent, allosteric, and non-ATP competitive inhibitor of MEK1/2 . It binds in the MEK1 active site adjacent to the ATP-binding site, which is crucial for its inhibitory action. This property makes it a valuable tool for studying the MEK/ERK pathway’s role in cancer cell proliferation and survival.
Colorectal Cancer: Wnt Signaling Modulation
Studies have shown that MEK inhibitors like PD318088 can activate Wnt/β-catenin signaling, which plays a pivotal role in colorectal cancer (CRC) tumorigenesis and stem cell maintenance . This unexpected effect highlights the complexity of oncogenic signaling pathways and their interplay.
Glioblastoma: Drug Efficacy Prediction
Computational models integrating tumor transcriptome data with drug screening have identified PD318088 as a potential agent of interest for treating glioblastoma multiforme (GBM) . The compound’s effect on MEK1/2 makes it a candidate for further investigation in this context.
Pharmacological Studies: MEK1/2 Interaction Dynamics
PD318088’s interaction with MEK1/2 and its subsequent effects on the dimerization and oligomerization of these kinases provide insights into the pharmacological action of MEK inhibitors . Understanding these dynamics is essential for developing targeted cancer therapies.
Chemical Biology: Structural Analysis
The chemical structure of PD318088 allows for the formation of ternary complexes with MEK1/2 and MgATP, leading to moderate increases in the Kd monomer-dimer . This structural characteristic can be exploited in chemical biology to study protein-ligand interactions.
Biochemistry: Reactive Oxygen Species (ROS) Scavenging
Although not directly related to PD318088, studies on other MEK inhibitors have revealed antioxidant properties, leading to protection against oxidative stress . This area could be explored with PD318088 to assess its ROS scavenging capabilities.
Clinical Trials: Drug Development
PD318088 has not been clinically tested against GBM, but its role as a MEK inhibitor positions it as a novel compound for potential inclusion in clinical trials . Its pharmacological profile warrants further exploration in a clinical setting.
Mecanismo De Acción
Target of Action
PD318088 is a potent, allosteric, and non-ATP competitive inhibitor of MEK1/2 . MEK1 and MEK2 are closely related, dual-specificity tyrosine/threonine protein kinases found in the Ras/Raf/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway . They function as a key component of this evolutionarily conserved signaling module and are activated by phosphorylation of key serine residues in the catalytic domain by an upstream serine kinase, Raf .
Mode of Action
PD318088 binds simultaneously with ATP in a region of the MEK1 active site that is adjacent to the ATP-binding site . The presence of PD318088 induces several conformational changes in the unphosphorylated MEK1 and MEK2 enzymes that lock them into a closed but catalytically inactive species . This reveals a novel, noncompetitive mechanism for protein kinase inhibition .
Biochemical Pathways
PD318088 targets the Ras/Raf/MEK/ERK MAPK signaling pathway . This pathway is responsible for the coordination and regulation of cell growth and differentiation in response to extracellular stimulation . The MEKs phosphorylate the downstream target ERK on specific tyrosine and threonine residues . The MAPK pathways function as an integral step in the formation, progression, and survival of tumors, in addition to being intracellular mediators in the aberration of signaling in many inflammatory processes .
Pharmacokinetics
It is known that pd318088 binds simultaneously with atp in a region of the mek1 active site that is adjacent to the atp-binding site This suggests that PD318088 may have a unique pharmacokinetic profile compared to other MEK inhibitors
Result of Action
The binding of PD318088 and MgATP to MEK1 abolishes the formation of tetramers and higher-order aggregates . This suggests that PD318088 may have a significant impact on the molecular and cellular effects of MEK1’s action.
Safety and Hazards
PD318088 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .
Propiedades
IUPAC Name |
5-bromo-N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3IN2O4/c17-10-4-9(16(26)23-27-6-8(25)5-24)15(14(20)13(10)19)22-12-2-1-7(21)3-11(12)18/h1-4,8,22,24-25H,5-6H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSSGBYXSKOLAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C(=C(C=C2C(=O)NOCC(CO)O)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437004 | |
| Record name | PD318088 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide | |
CAS RN |
391210-00-7 | |
| Record name | PD318088 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



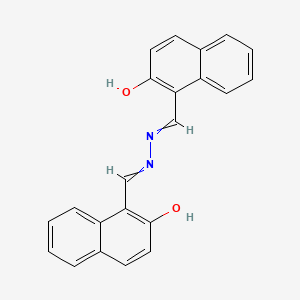
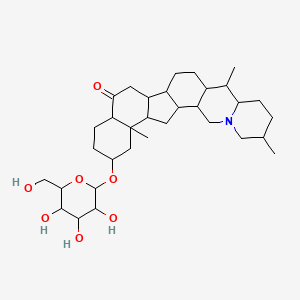

![[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1684265.png)
![(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;4-methylbenzenesulfonate](/img/structure/B1684266.png)
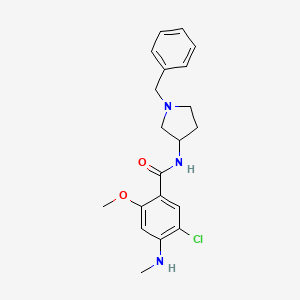
![(Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene](/img/structure/B1684269.png)
![4-[(4-Bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile](/img/structure/B1684272.png)

